molecular formula C25H23F2N7O B12468979 N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide

Cat. No.: B12468979
M. Wt: 475.5 g/mol
InChI Key: RVSVLXQUEDNRGS-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide is a complex organic compound that features a triazine core substituted with fluorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-fluoroaniline to form the intermediate 4,6-bis(4-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with N-(3,5-dimethylphenyl)glycinamide under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)methanol
  • 9,9-Bis(4-amino-3-fluorophenyl)fluorene
  • 4,4’-Difluorobenzhydrol

Comparison: Compared to similar compounds, N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide is unique due to its triazine core and specific substitution pattern. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C25H23F2N7O

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H23F2N7O/c1-15-11-16(2)13-21(12-15)29-22(35)14-28-23-32-24(30-19-7-3-17(26)4-8-19)34-25(33-23)31-20-9-5-18(27)6-10-20/h3-13H,14H2,1-2H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

RVSVLXQUEDNRGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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